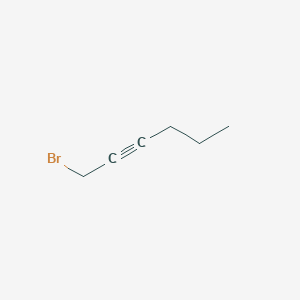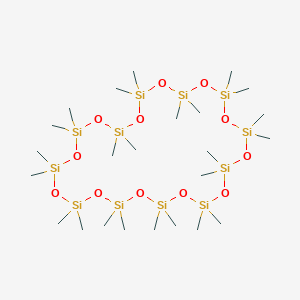
Tetracosamethyl-cyclododecasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosamethyl-cyclododecasiloxane (TMCD) is a cyclic siloxane compound that belongs to the family of silicones. It is a colorless, odorless, and non-volatile liquid that has been extensively used in various industrial and consumer applications. TMCD has a unique chemical structure that makes it an excellent lubricant, surfactant, and emollient. In recent years, TMCD has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, material science, and nanotechnology.
Wirkmechanismus
The unique chemical structure of Tetracosamethyl-cyclododecasiloxane gives it excellent lubricating and emollient properties. Tetracosamethyl-cyclododecasiloxane molecules have a high molecular weight, which allows them to form a protective film on the surface of materials, reducing friction and wear. Tetracosamethyl-cyclododecasiloxane also has a low surface tension, which makes it an excellent surfactant, reducing interfacial tension between two substances. In drug delivery systems, Tetracosamethyl-cyclododecasiloxane can form stable complexes with drugs, improving their solubility and bioavailability.
Biochemische Und Physiologische Effekte
Tetracosamethyl-cyclododecasiloxane has been shown to have low toxicity and is considered non-irritating to the skin and eyes. In vitro and in vivo studies have shown that Tetracosamethyl-cyclododecasiloxane does not cause significant cytotoxicity or genotoxicity. However, prolonged exposure to high concentrations of Tetracosamethyl-cyclododecasiloxane may cause skin irritation and allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Tetracosamethyl-cyclododecasiloxane has several advantages for use in laboratory experiments. It is a non-toxic and biocompatible compound that can be easily synthesized and purified. Tetracosamethyl-cyclododecasiloxane has excellent lubricating and emollient properties, making it an ideal candidate for use in various applications, including drug delivery systems and wound healing. However, Tetracosamethyl-cyclododecasiloxane has some limitations for laboratory experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Tetracosamethyl-cyclododecasiloxane can also be challenging to handle due to its high viscosity and low volatility.
Zukünftige Richtungen
Tetracosamethyl-cyclododecasiloxane has significant potential for future research in various fields. In biomedical research, Tetracosamethyl-cyclododecasiloxane can be further studied for its potential applications in drug delivery systems and wound healing. Tetracosamethyl-cyclododecasiloxane can also be investigated for its potential use as an antimicrobial agent and as a carrier for gene therapy. In material science, Tetracosamethyl-cyclododecasiloxane can be studied for its potential applications as a lubricant and surfactant in various coatings, adhesives, and plastics. In nanotechnology, Tetracosamethyl-cyclododecasiloxane can be further studied for its potential use as a template for the synthesis of silica and other nanoparticles.
Synthesemethoden
Tetracosamethyl-cyclododecasiloxane is synthesized by a process called ring-opening polymerization (ROP) of cyclododecasiloxane (D12). The ROP process involves the opening of the cyclic D12 molecule using a catalyst, which results in the formation of linear and cyclic siloxane polymers. The linear polymers are then removed by distillation, leaving behind the cyclic Tetracosamethyl-cyclododecasiloxane molecule. The purity of Tetracosamethyl-cyclododecasiloxane can be improved by further distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Tetracosamethyl-cyclododecasiloxane has been extensively studied for its potential applications in various scientific fields. In biomedical research, Tetracosamethyl-cyclododecasiloxane has been used as a non-toxic and biocompatible carrier for drug delivery systems. Tetracosamethyl-cyclododecasiloxane has also been shown to have antimicrobial properties, making it a potential candidate for use in wound healing and infection control. In material science, Tetracosamethyl-cyclododecasiloxane has been used as a lubricant and surfactant in various applications, including coatings, adhesives, and plastics. In nanotechnology, Tetracosamethyl-cyclododecasiloxane has been used as a template for the synthesis of silica nanoparticles and as a stabilizer for gold nanoparticles.
Eigenschaften
CAS-Nummer |
18919-94-3 |
|---|---|
Produktname |
Tetracosamethyl-cyclododecasiloxane |
Molekularformel |
C24H72O12Si12 |
Molekulargewicht |
889.8 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane |
InChI |
InChI=1S/C24H72O12Si12/c1-37(2)25-38(3,4)27-40(7,8)29-42(11,12)31-44(15,16)33-46(19,20)35-48(23,24)36-47(21,22)34-45(17,18)32-43(13,14)30-41(9,10)28-39(5,6)26-37/h1-24H3 |
InChI-Schlüssel |
SOGKSNZFDBFKCV-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



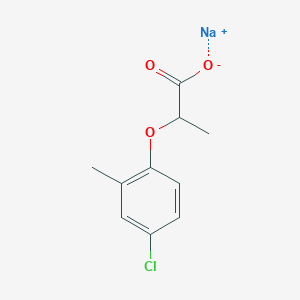
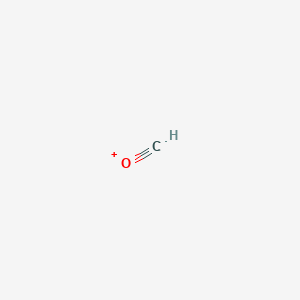

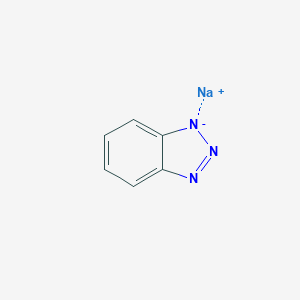
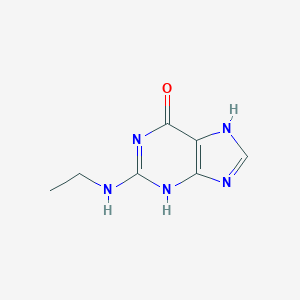
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)


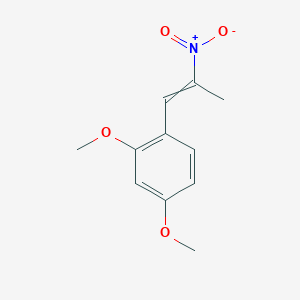
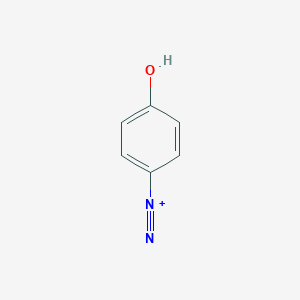
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)


